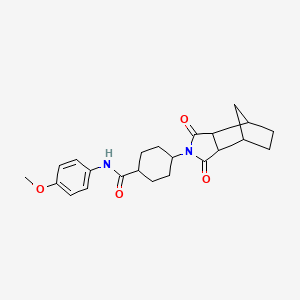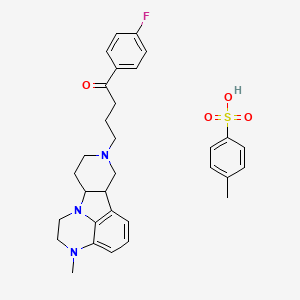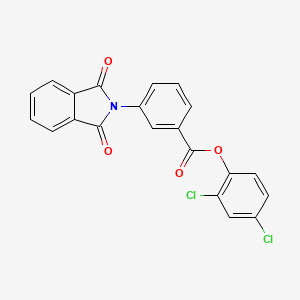
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea is a synthetic organic compound that features a urea functional group The compound is characterized by the presence of a hexafluoropropyl group and a phenylethyl group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea typically involves the reaction of a hexafluoropropylamine derivative with a phenylethyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the handling of fluorinated compounds and isocyanates.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the urea group or other functional groups.
Substitution: The hexafluoropropyl and phenylethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The phenylethyl group can contribute to binding affinity through π-π interactions with aromatic residues in target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,1,1-trifluoropropan-2-yl)-1-(2-phenylethyl)urea: Similar structure but with fewer fluorine atoms, potentially affecting its chemical properties and biological activity.
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-methylphenyl)urea: Variation in the aromatic group, which can influence its interactions with molecular targets.
Uniqueness
The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea imparts unique chemical properties, such as increased stability and lipophilicity
Propiedades
Fórmula molecular |
C12H12F6N2O |
|---|---|
Peso molecular |
314.23 g/mol |
Nombre IUPAC |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C12H12F6N2O/c13-11(14,15)9(12(16,17)18)20-10(21)19-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,19,20,21) |
Clave InChI |
LTYMBFQRWBYKSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)NC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![N''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'''-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B12463696.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)


![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)
![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)

![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)
